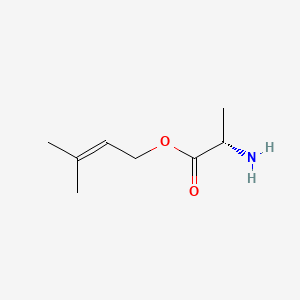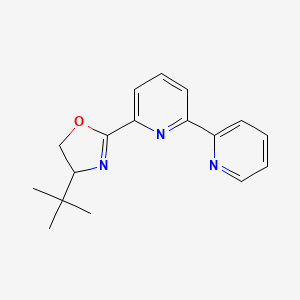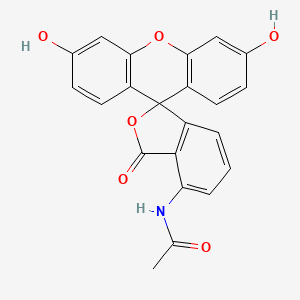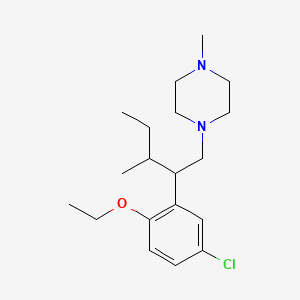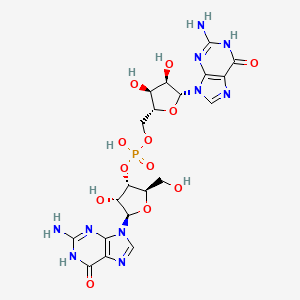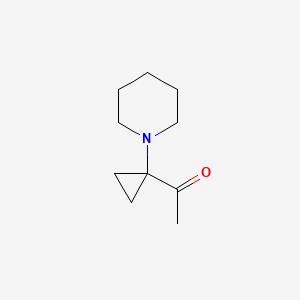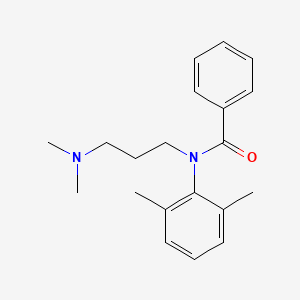
Benzanilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl- is a chemical compound that belongs to the class of benzanilides. Benzanilides are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a benzanilide structure with two methyl groups at the 2’ and 6’ positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl- typically involves the reaction of 2,6-dimethylbenzoic acid with N-(3-dimethylaminopropyl)amine. The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond . The reaction conditions usually include a solvent like dichloromethane and a catalyst such as N-hydroxysuccinimide (NHS) to facilitate the coupling reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the benzanilide structure.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzanilide derivatives with different functional groups replacing the dimethylamino group.
Wissenschaftliche Forschungsanwendungen
Benzanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl- involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(dimethylamino)propyl)benzanilide: Lacks the methyl groups at the 2’ and 6’ positions.
N-(3-(dimethylamino)propyl)-2’,4’-dimethylbenzanilide: Has methyl groups at different positions on the benzanilide ring.
N-(3-(dimethylamino)propyl)-2’,6’-diethylbenzanilide: Contains ethyl groups instead of methyl groups at the 2’ and 6’ positions.
Uniqueness
The presence of the dimethylamino group and the specific positioning of the methyl groups at the 2’ and 6’ positions confer unique chemical and physical properties to Benzanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
17307-23-2 |
|---|---|
Molekularformel |
C20H26N2O |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)benzamide |
InChI |
InChI=1S/C20H26N2O/c1-16-10-8-11-17(2)19(16)22(15-9-14-21(3)4)20(23)18-12-6-5-7-13-18/h5-8,10-13H,9,14-15H2,1-4H3 |
InChI-Schlüssel |
PWSKHEAQXAECID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


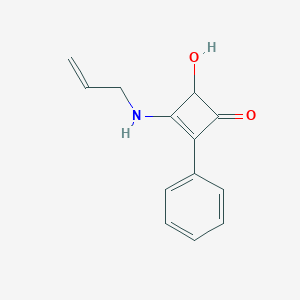
![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)

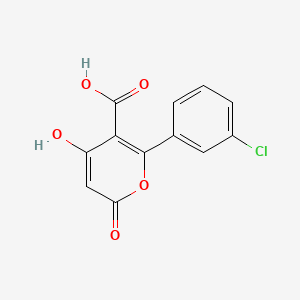
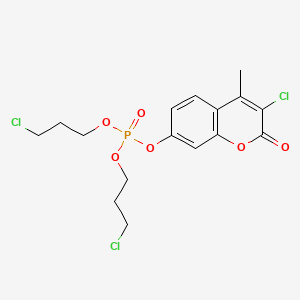
![methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate](/img/structure/B13829240.png)
